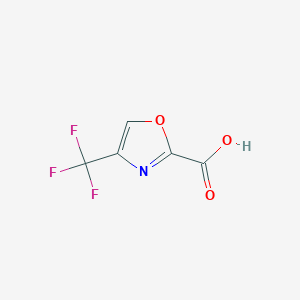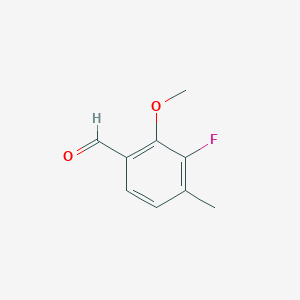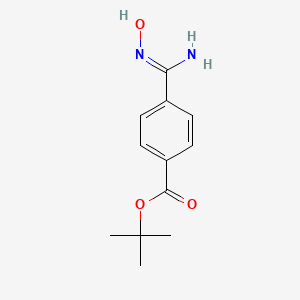
4-(Dichlorofluoromethylthio)chlorobenzene, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichlorofluoromethylthio)chlorobenzene, 95%, is an organic compound belonging to the class of chlorobenzenes. It is a colorless, volatile liquid with a pungent odor, and is used in a variety of applications in the chemical, pharmaceutical, and agricultural industries. It is also used as a reagent in laboratory experiments and has been studied extensively for its potential use in medical applications. In
Aplicaciones Científicas De Investigación
4-(Dichlorofluoromethylthio)chlorobenzene has been studied extensively for its potential use in medical applications. It has been found to have antifungal, antiviral, and antibacterial properties, and has been used in the treatment of a variety of infectious diseases. It has also been studied as a potential chemotherapeutic agent and has been found to have activity against certain types of cancer. Additionally, it has been used in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Dichlorofluoromethylthio)chlorobenzene is not completely understood, but it is believed to act as an alkylating agent, binding to and altering the structure of nucleic acids and proteins. This can lead to the disruption of cellular processes, such as DNA replication, transcription, and translation, resulting in the death of the cell.
Biochemical and Physiological Effects
4-(Dichlorofluoromethylthio)chlorobenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and viruses, and has been found to have cytotoxic effects on certain types of cancer cells. Additionally, it has been found to have a variety of other effects, such as the inhibition of enzymes involved in DNA replication, transcription, and translation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Dichlorofluoromethylthio)chlorobenzene has many advantages as a reagent in laboratory experiments. It is relatively inexpensive, has a low toxicity, and is stable under a variety of conditions. Additionally, it is easy to synthesize and can be used in a variety of synthetic reactions. However, it has some limitations. It is volatile and can be difficult to handle, and it can react with other compounds in the presence of light or heat.
Direcciones Futuras
The potential applications of 4-(Dichlorofluoromethylthio)chlorobenzene are numerous and varied. Further research is needed to better understand its mechanism of action and to identify new potential uses. Additionally, research is needed to develop more efficient and cost-effective synthetic methods for its production. Finally, research is needed to identify potential side effects and to develop methods to minimize these effects.
Métodos De Síntesis
4-(Dichlorofluoromethylthio)chlorobenzene can be synthesized by the reaction of chlorobenzene and thiophosgene in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature.
Propiedades
IUPAC Name |
1-chloro-4-[dichloro(fluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FS/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAASOKPBIINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)






![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)



